4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride
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Overview
Description
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13ClN4. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been shown to exhibit various biological activities, including acting as catalysts for carbon dioxide fixation with epoxides .
Mode of Action
1,2,4-triazole derivatives have been reported to interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to be involved in the carbon dioxide fixation process with epoxides .
Result of Action
Related 1,2,4-triazole compounds have been reported to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Preparation Methods
The synthesis of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperature and pressure to optimize yield and purity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride can be compared with other triazole derivatives:
4-(4H-1,2,4-triazol-4-yl)benzoic acid: This compound has a similar triazole ring but differs in its functional groups and applications.
1,2,4-Triazole: The parent compound of the triazole family, used as a precursor in the synthesis of various derivatives.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c7-3-1-2-4-10-5-8-9-6-10;/h5-6H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTUJZAPGPPDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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